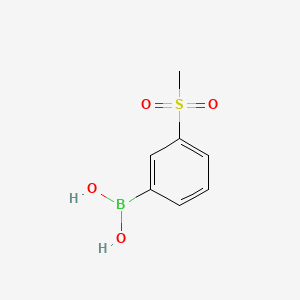
3-(Methylsulfonyl)phenylboronic acid
Vue d'ensemble
Description
3-(Methylsulfonyl)phenylboronic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and functional groups, such as phenylsulfonic acid derivatives and arylboronic acids, which can be used to infer some information about the compound . For instance, phenylsulfonic acid and its derivatives are often used in catalysis and synthesis of various organic compounds due to their acidic and electron-withdrawing properties . Arylboronic acids, on the other hand, are commonly used in organic synthesis, particularly in Suzuki coupling reactions, due to their ability to form stable covalent bonds with various organic substrates .
Synthesis Analysis
The synthesis of related compounds involves several steps, including modification of core structures with specific functional groups and subsequent reactions to introduce additional substituents. For example, the preparation of magnetic iron oxide supported phenylsulfonic acid (Fe3O4@Ph-SO3H) involves the modification of magnetic iron oxide cores followed by sulfonation . Similarly, the synthesis of phenylboronic acid-catalyzed compounds involves the use of arylboronic acids as starting materials . These methods suggest that the synthesis of this compound would likely involve the introduction of a methylsulfonyl group into a phenylboronic acid core.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be characterized using various analytical techniques such as XRD, FT-IR, UV-VIS, and NMR . These techniques provide information about the arrangement of atoms within a molecule, the presence of specific functional groups, and the electronic environment of the compound. For instance, the study of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate using these techniques revealed detailed information about its chemical properties and molecular structure .
Chemical Reactions Analysis
Phenylsulfonic acid derivatives and arylboronic acids are known to participate in various chemical reactions. For example, phenylboronic acids are used in tandem construction of S-S and C-S bonds, demonstrating their versatility in forming multiple types of chemical bonds . The (phenylsulfonyl)difluoromethylation of arylboronic acids is another reaction that showcases the reactivity of these compounds, allowing for the introduction of difluoromethyl groups into aromatic systems . These reactions highlight the potential reactivity of this compound in forming new bonds and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound can be deduced from their structural characteristics and the functional groups present. For instance, the presence of a sulfonic acid group typically confers acidity and hydrophilicity, while the boronic acid group can engage in reversible covalent interactions with diols and other nucleophiles . The stability and reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, as well as their overall molecular geometry .
Applications De Recherche Scientifique
Carbohydrate Chemistry
3-(Methylsulfonyl)phenylboronic acid and its derivatives, such as phenylboronic acid, play a significant role in carbohydrate chemistry. They condense with diols to form cyclic esters, which are useful in synthesizing specifically substituted or oxidized sugar derivatives. This application is crucial for the preparation of various carbohydrate compounds under mild, neutral conditions, making them valuable in synthesizing specific carbonyl derivatives (Ferrier, 1972).
Synthesis of Sulfonyl Chlorides
The synthesis of sulfonyl chlorides of phenylboronic esters, including those derived from this compound, has been developed. These compounds serve as intermediates in various chemical reactions, such as the preparation of sulfonamides of phenylboronic acids for use in Pd(0) catalyzed cross-couplings, showcasing their versatility in organic synthesis (Vedsø, Olesen, Hoeg-Jensen, 2004).
Catalysis and Chemical Synthesis
Phenylboronic acid derivatives, including this compound, are effective catalysts in various chemical reactions. For instance, they catalyze the synthesis of tetrahydrobenzo[b]pyrans, a reaction characterized by operational simplicity, shorter reaction time, higher yields, and minimal environmental impact (Nemouchi, Boulcina, Carboni, Debache, 2012).
Nanotechnology and Material Science
In nanotechnology, phenylboronic acid-functionalized materials demonstrate promising applications. The unique chemistry of phenylboronic acid, including its derivatives, allows for the development of advanced materials for various applications, such as in the formation of nanoparticles for targeted drug delivery systems (Lan, Guo, 2019).
Safety and Hazards
Safety data sheets indicate that 3-(Methylsulfonyl)phenylboronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin, it should be washed off immediately with plenty of soap and water .
Orientations Futures
The use of boron-containing compounds in medicinal chemistry is a fairly recent development, and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, extending the studies with boronic acids, including 3-(Methylsulfonyl)phenylboronic acid, could lead to the development of new promising drugs in the future .
Analyse Biochimique
Biochemical Properties
3-(Methylsulfonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols and other hydroxyl-containing compounds. This interaction is crucial in the study of carbohydrate recognition and enzyme inhibition. The compound interacts with enzymes such as serine proteases, where it forms reversible covalent bonds with the active site serine residue, inhibiting the enzyme’s activity. Additionally, this compound can interact with proteins that have exposed hydroxyl groups, affecting their function and stability .
Cellular Effects
In cellular systems, this compound influences various cellular processes. It has been observed to affect cell signaling pathways by inhibiting enzymes involved in signal transduction. This inhibition can lead to changes in gene expression and cellular metabolism. For example, the compound can inhibit kinases that phosphorylate key signaling proteins, thereby altering the downstream effects on gene transcription and metabolic pathways. The impact of this compound on cell function includes modulation of cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The compound binds to the active sites of enzymes, particularly those with serine or threonine residues, leading to enzyme inhibition. This binding is reversible, allowing for the study of dynamic biochemical processes. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are often monitored using in vitro and in vivo models to understand the compound’s stability and long-term impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including damage to cellular structures and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic effects without adverse outcomes. These studies help determine the safe and effective dosage for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can inhibit enzymes involved in carbohydrate metabolism, affecting the flux of metabolites through these pathways. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), influencing their redox states and the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular function and biochemical processes .
Propriétés
IUPAC Name |
(3-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFFUMBZBGETES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378541 | |
| Record name | 3-(Methylsulfonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
373384-18-0 | |
| Record name | 3-(Methylsulfonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylsulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)


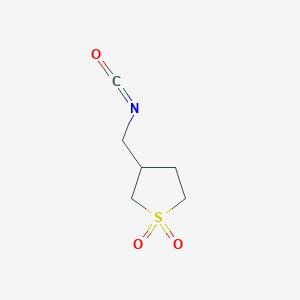
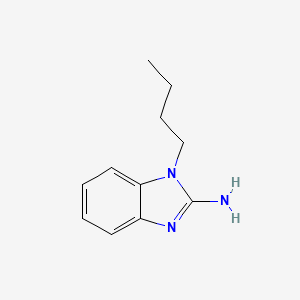

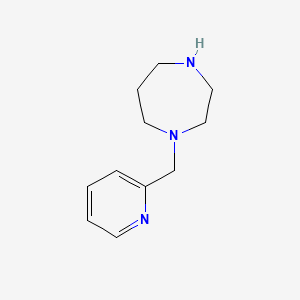
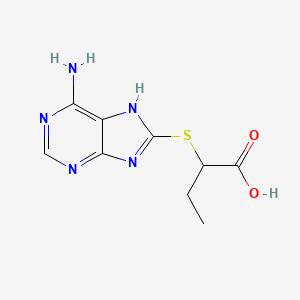
![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)